molecular formula C11H13NO4 B2664457 1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate CAS No. 1823461-84-2

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate

Cat. No.: B2664457
CAS No.: 1823461-84-2
M. Wt: 223.228
InChI Key: PJQWNKJWLFOPEA-UHFFFAOYSA-N
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Description

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate, also known as dimethyl 4-amino-6-methylisophthalate, is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by its unique structure, which includes two methyl groups, an amino group, and two ester groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-6-methylisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate
  • Dimethyl 4-amino-5-methylbenzene-1,3-dicarboxylate
  • Dimethyl 4-amino-3,5-dimethylbenzene-1,3-dicarboxylate

Uniqueness

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

dimethyl 4-amino-6-methylbenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6-4-9(12)8(11(14)16-3)5-7(6)10(13)15-2/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQWNKJWLFOPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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